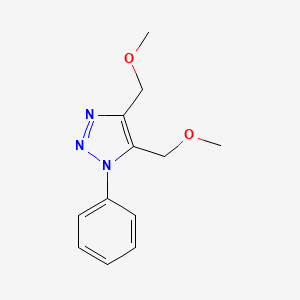![molecular formula C18H11NO5 B14187549 1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-25-1](/img/structure/B14187549.png)
1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
The synthesis of 1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . This method is efficient and environmentally benign. Another approach involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties.
Medicine: It has potential as an antiproliferative agent against various cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and triggering cell death pathways . The compound’s nitro group plays a crucial role in its biological activity, influencing its interaction with cellular components.
Comparison with Similar Compounds
1-Methyl-8-nitro-3-phenyl-4H-furo3,4-cbenzopyran-4-one can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Known for its antioxidant properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: Exhibits antimicrobial and anti-inflammatory activities.
Benzopyran-4-one-isoxazole hybrids: Shows significant antiproliferative activity against cancer cell lines. The uniqueness of 1-Methyl-8-nitro-3-phenyl-4H-furobenzopyran-4-one lies in its specific structural features and the presence of the nitro group, which imparts distinct biological activities.
Properties
CAS No. |
922503-25-1 |
|---|---|
Molecular Formula |
C18H11NO5 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-methyl-8-nitro-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C18H11NO5/c1-10-15-13-9-12(19(21)22)7-8-14(13)24-18(20)16(15)17(23-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
JZMXHQBKVYQTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C2=C(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


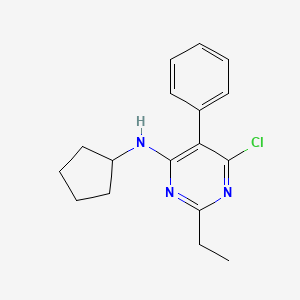
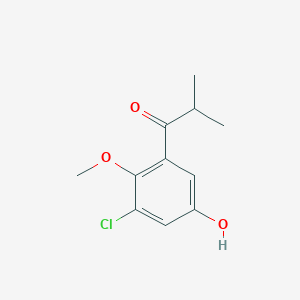
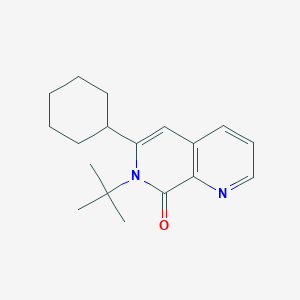
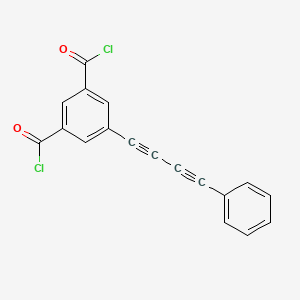
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
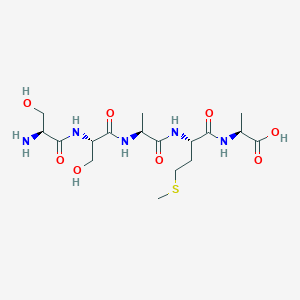
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)
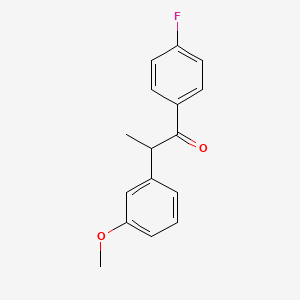
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)
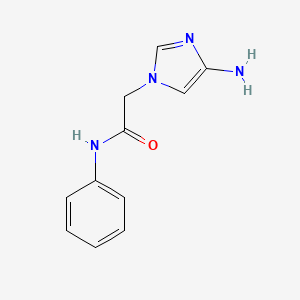
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
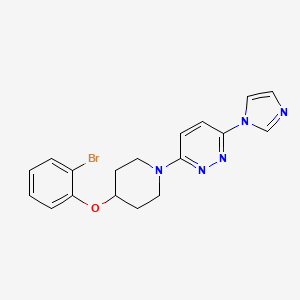
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
